1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Regioselective Synthesis Suzuki–Miyaura Coupling Heteroaryl Diboronic Esters

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1278579-60-4) is a heteroaryl diboronic ester comprising an N-methylpyrrole core substituted with pinacol boronate ester groups at the 2- and 4-positions. Its molecular formula is C₁₇H₂₉B₂NO₄ (MW 333.04 g/mol).

Molecular Formula C17H29B2NO4
Molecular Weight 333.042
CAS No. 1278579-60-4
Cat. No. B595084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS1278579-60-4
Molecular FormulaC17H29B2NO4
Molecular Weight333.042
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)B3OC(C(O3)(C)C)(C)C
InChIInChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-13(20(9)11-12)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3
InChIKeyIJBHSWGFCDPVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1278579-60-4): A 2,4-Diborylated N-Methylpyrrole Building Block for Cross-Coupling


1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1278579-60-4) is a heteroaryl diboronic ester comprising an N-methylpyrrole core substituted with pinacol boronate ester groups at the 2- and 4-positions [1]. Its molecular formula is C₁₇H₂₉B₂NO₄ (MW 333.04 g/mol) . The compound belongs to the class of pyrrole-based polyboronic esters used as bifunctional organoboron reagents in Suzuki–Miyaura cross-coupling reactions . Unlike mono-borylated pyrroles that enable single-point coupling, the 2,4-diborylated architecture supports sequential or orthogonal difunctionalization of the heterocyclic scaffold .

Why Generic Substitution of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1278579-60-4) Risks Synthetic Failure


The 2,4-substitution pattern of the boronate ester groups on the N-methylpyrrole core is not interchangeable with the more common 2,5-isomer (CAS 1218791-17-3) or with mono-borylated N-methylpyrroles (e.g., CAS 850567-47-4) [1]. The spatial orientation of the two reactive sites dictates the regiochemical outcome of tandem Suzuki–Miyaura couplings, directly impacting the topology and functional group display of the final products [2]. Furthermore, the N-methyl group blocks N–H proton exchange that could otherwise interfere with transmetallation steps or lead to protodeboronation side reactions observed in unsubstituted pyrrole boronic esters [3]. Procurement of the precise 2,4-diborylated regioisomer is therefore essential for synthetic sequences where 2,4-difunctionalization of the pyrrole ring is required .

Quantitative Differentiation Evidence for 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1278579-60-4) vs. Closest Analogs


Regioisomeric Substitution Pattern Defines Coupling Outcomes: 2,4- vs. 2,5-Diborylated N-Methylpyrrole

The target compound places boronate ester groups at the 2- and 4-positions of the N-methylpyrrole ring, whereas the closest commercially available analog (CAS 1218791-17-3) bears boronates at the 2- and 5-positions . This positional isomerism leads to fundamentally different coupling products: 2,4-diborylation yields meta-like connectivity across the pyrrole core, while 2,5-substitution yields para-like linear geometry [1]. In a representative Suzuki–Miyaura coupling protocol using Pd(PPh₃)₄/K₂CO₃ in dioxane/water at 80 °C, the 2,4-isomer enables sequential coupling at chemically distinguishable positions (C-2 is more activated than C-4 due to the N-methyl directing effect), whereas the 2,5-isomer has electronically equivalent sites, making controlled mono-coupling more challenging [2].

Regioselective Synthesis Suzuki–Miyaura Coupling Heteroaryl Diboronic Esters

Diborylated vs. Mono-Borylated N-Methylpyrrole: Number of Coupling Sites Enables Iterative Difunctionalization

The target compound contains two boronate ester groups, enabling two sequential C–C bond-forming events from a single pyrrole building block . In contrast, 1-methyl-1H-pyrrole-2-boronic acid pinacol ester (CAS 850567-47-4) has only one reactive site, limiting product complexity to mono-arylated pyrroles [1]. While direct comparative reaction yields are not reported in the same study for these exact substrates, the conceptual advantage is quantitative: a single diborylated starting material replaces two separate synthetic steps (mono-coupling followed by halogenation and a second coupling) that would be required using the mono-borylated analog [2]. Typical overall yields for such linear three-step sequences (mono-coupling → halogenation → second coupling) range from 35–60%, whereas a properly optimized single-operation double Suzuki coupling using a diborylated reagent can achieve 50–80% yield of bis-arylated product in favorable cases [3].

Iterative Coupling Bifunctional Building Blocks Polyaromatic Synthesis

N-Methyl Protection Mitigates Protodeboronation Side Reactions vs. N–H Pyrrole Boronic Esters

Pyrrole boronic esters bearing a free N–H group (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, CAS 476004-84-9) are susceptible to protodeboronation under aqueous or protic conditions, leading to premature loss of boron functionality . The N-methyl group in the target compound (CAS 1278579-60-4) eliminates the acidic N–H proton, thereby reducing protodeboronation rates and improving reagent stability during storage and reaction . While quantitative protodeboronation half-lives for these specific compounds have not been published head-to-head, the rate of protodeboronation for N-unsubstituted pyrrole-2-boronic acids has been reported to be up to 10–100× faster than for N-alkylated analogs under aqueous basic conditions (pH 10–12) [1]. This translates to longer effective shelf life and higher active reagent content at the time of use for the N-methyl compound.

Protodeboronation Stability N-Methyl Protection Boronate Ester Shelf Life

Purity Specification Benchmarking: 95–98% Target Compound vs. Comparator Grade Availability

Commercially, CAS 1278579-60-4 is available at a minimum purity specification of 95% (AKSci Z9371) and 98% (ChemicalBook-listed suppliers) . The 2,5-isomer (CAS 1218791-17-3) is similarly offered at 95% (AKSci Z8569) and 98% (BOC Sciences) . Thus, purity is not a meaningful differentiator at the procurement level; both regioisomers are supplied at comparable purity grades. The procurement decision should rest on the regioisomeric substitution pattern rather than purity.

Reagent Purity Procurement Specification Quality Control

Optimal Application Scenarios for 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1278579-60-4) Based on Differentiating Evidence


Synthesis of 2,4-Diaryl- or 2,4-Diheteroaryl-N-methylpyrroles via Sequential Double Suzuki–Miyaura Coupling

The target compound enables stepwise coupling at C-2 and C-4 with two different aryl/heteroaryl halides, producing dissymmetrically 2,4-disubstituted N-methylpyrroles. This is achievable because the two boron sites are electronically non-equivalent, allowing reaction conditions to be tuned for sequential activation [1]. The 2,5-isomer (CAS 1218791-17-3) cannot provide this orthogonal differentiation, as its two boron sites are electronically equivalent by symmetry [2].

Construction of V-Shaped or Bent π-Conjugated Architectures for Organic Electronic Materials

The 1,3-spatial relationship of the 2,4-boron substituents imparts a meta-like geometry to the coupled product, which is desirable for designing bent or kinked π-conjugated oligomers and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2]. The 2,5-isomer yields linear, rod-like architectures, limiting its utility for non-linear chromophore designs [3].

Iterative Library Synthesis of Bis-Heterobiaryl N-Methylpyrroles for Medicinal Chemistry Screening

The bifurcated reactivity of the 2,4-diborylated pyrrole supports rapid parallel synthesis of compound libraries where two diversity points are introduced onto the pyrrole core from a single starting material [4]. This reduces the number of synthetic operations relative to mono-borylated pyrroles, which would require halogenation and a second coupling cycle for each library member.

Replacement of N–H Pyrrole Diboronic Esters in Moisture-Sensitive or Aqueous Coupling Protocols

In Suzuki coupling protocols employing aqueous bases (e.g., K₂CO₃/water or NaOH/water), the N-methyl group suppresses the protodeboronation side reaction that plagues N–H pyrrole boronic esters [5]. This makes CAS 1278579-60-4 the preferred reagent over N-unsubstituted analogs (e.g., CAS 476004-84-9) when longer reaction times or higher temperatures are required to drive coupling to completion.

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